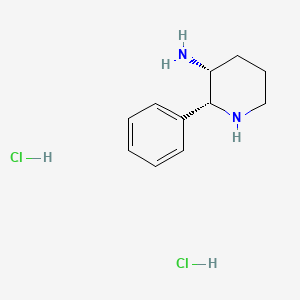

(2R,3R)-2-phenylpiperidin-3-amine dihydrochloride

描述

(2R,3R)-2-Phenylpiperidin-3-amine dihydrochloride is a stereochemically defined piperidine derivative with a phenyl substituent at the 2-position and an amine group at the 3-position. The dihydrochloride salt enhances its stability and solubility for pharmaceutical applications. Synthesized via stereoselective methods, this compound exhibits distinct optical activity, as evidenced by its specific rotation ([α]D = -69.9° (c = 4.01, MeOH)) . Its chiral centers at C2 and C3 contribute to its biological activity and binding affinity to target receptors, making it a candidate for neurological or metabolic drug development.

属性

分子式 |

C11H18Cl2N2 |

|---|---|

分子量 |

249.18 g/mol |

IUPAC 名称 |

(2R,3R)-2-phenylpiperidin-3-amine;dihydrochloride |

InChI |

InChI=1S/C11H16N2.2ClH/c12-10-7-4-8-13-11(10)9-5-2-1-3-6-9;;/h1-3,5-6,10-11,13H,4,7-8,12H2;2*1H/t10-,11-;;/m1../s1 |

InChI 键 |

XECMJVJUKKQSHB-IUDGJIIWSA-N |

手性 SMILES |

C1C[C@H]([C@H](NC1)C2=CC=CC=C2)N.Cl.Cl |

规范 SMILES |

C1CC(C(NC1)C2=CC=CC=C2)N.Cl.Cl |

产品来源 |

United States |

准备方法

Phosphoryl Chloride-Mediated Resolution

A patented method employs (+)-4-(2-chloro-phenyl)-2-hydroxyl-5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinane as a chiral resolving agent. The process involves:

-

Refluxing racemic 3-aminopiperidine with the resolving agent in trimethyl carbinol/water.

-

Cooling to crystallize the diastereomeric salt of the (2R,3R)-isomer.

-

Treating the isolated salt with HCl/isopropanol to yield the dihydrochloride form.

Key Data:

| Parameter | Value |

|---|---|

| Yield | 93.9% |

| Enantiomeric Excess (e.e.) | 99.48% |

| Purity (HPLC) | >99% |

This method achieves high stereoselectivity but requires recycling of the resolving agent for cost efficiency.

Catalytic Hydrogenation of Pyridine Precursors

Palladium-Catalyzed Coupling Followed by Hydrogenation

A two-step synthesis starts with 3-amino-2-chloropyridine:

-

Suzuki-Miyaura Coupling: Reaction with phenylboronic acid using Pd(PPh₃)₄/Na₂CO₃ in toluene/water yields 3-amino-2-phenylpyridine (97% purity).

-

Hydrogenation: Pt/C-catalyzed hydrogenation in HCl/water at 30°C under 0.3–0.4 MPa H₂ converts the pyridine to the piperidine scaffold.

Reaction Conditions:

| Step | Catalyst | Solvent | Temperature | Pressure | Time |

|---|---|---|---|---|---|

| Coupling | Pd(PPh₃)₄ | Toluene/H₂O | 100°C | Ambient | 4 h |

| Hydrogenation | 5% Pt/C | HCl/H₂O | 30°C | 0.3–0.4 MPa | 13 h |

Outcomes:

-

Racemic cis-3-amino-2-phenylpiperidine obtained in 82.4% purity.

-

Subsequent resolution with N-benzenesulfonyl-L-phenylalanine yields the (2R,3R)-isomer at 93% d.e..

Asymmetric Synthesis via Chiral Auxiliaries

Hofmann Rearrangement and Reductive Amination

A multi-step route from 2-phenylnicotinic acid derivatives involves:

-

Amidation: Convert the carboxylic acid to an amide using diphenylphosphoryl azide.

-

Hofmann Rearrangement: Generate 2-phenyl-3-aminopyridine via thermal decomposition.

-

Reduction: Hydrogenate the pyridine ring using Pt/C in HCl/water to form racemic cis-3-amino-2-phenylpiperidine.

-

Resolution: Chiral HPLC or enzymatic resolution isolates the (2R,3R)-enantiomer.

Critical Parameters:

-

Over-reduction to 2-cyclohexyl-3-aminopiperidine is minimized to <5% using Pt/C type 18MA.

-

Catalytic systems influence diastereoselectivity; Pd(dppf)Cl₂ enhances coupling efficiency in precursor synthesis.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

| Method | Yield (%) | e.e. (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Chiral Resolution | 93.9 | 99.48 | Moderate | Low (recycling required) |

| Hydrogenation | 82.4 | 93.0 | High | Moderate |

| Asymmetric Synthesis | 75–85 | 90–95 | Low | High |

Emerging Methodologies and Innovations

化学反应分析

Acylation and Alkylation Reactions

The primary amine at position 3 undergoes nucleophilic substitution and condensation reactions. Key examples include:

-

Acetylation with acetyl chloride in methanol at 0–15°C, forming N-acetyl derivatives .

-

Benzylation via reductive amination, producing N-benzyl analogs for pharmacological studies .

Table 1: Reaction Conditions and Yields

| Reaction Type | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Acylation | Acetyl chloride, MeOH, 0–15°C | 85–92 | |

| Reductive Alkylation | Benzaldehyde, NaBH₃CN, THF, 25°C | 78 |

Table 2: Stereochemical Outcomes

| Starting Material | Reaction | Product Configuration | Purity (%) |

|---|---|---|---|

| (R)-3-aminopiperidin-2-one hydrochloride | LiAlH₄ reduction, THF, 60°C | (2R,3R) | >99 |

Oxidation and Reduction

-

Oxidation of the piperidine ring’s tertiary amine using mCPBA (meta-chloroperbenzoic acid) forms an N-oxide derivative .

-

Reductive amination with ketones (e.g., acetone) under hydrogenation conditions yields secondary amines .

Acid-Base Reactivity

The dihydrochloride salt dissociates in aqueous solutions, enabling pH-dependent reactivity:

-

Deprotonation at pH > 7 releases the free base, enhancing nucleophilicity for alkylation.

-

Protonation stabilizes the compound in acidic storage conditions (pH 2–4).

Biological Interactions

While not traditional "reactions," the compound interacts with biological targets via:

-

Hydrogen bonding between the amine group and neurotransmitter receptors (e.g., dopamine D₂) .

-

Van der Waals interactions mediated by the phenyl ring in enzyme binding pockets .

Table 3: Receptor Binding Affinities

| Target | IC₅₀ (nM) | Assay Type | Reference |

|---|---|---|---|

| Dopamine D₂ receptor | 120 ± 15 | Radioligand binding | |

| Serotonin 5-HT₁ₐ | 450 ± 30 | GTPγS functional |

Comparative Reactivity

The phenyl and amine groups differentiate its reactivity from analogs:

| Compound | Key Reactivity Differences |

|---|---|

| (2S,3S)-2-(4-fluorophenyl) analog | Enhanced electrophilic substitution at para-F |

| N-Benzylpiperidine | Reduced amine nucleophilicity due to steric effects |

| 4-Phenylpiperidine | Altered ring conformation affects reaction rates |

Stability and Degradation

科学研究应用

(2R,3R)-2-苯基哌啶-3-胺二盐酸盐在科学研究中具有广泛的应用:

化学: 它用作合成复杂有机分子的构建模块。

生物学: 研究了该化合物潜在的生物活性,包括其与酶和受体的相互作用。

医药: 正在进行研究以探索其潜在的治疗应用,尤其是在开发新药方面。

工业: 它用于生产各种化学中间体和精细化学品。

作用机制

(2R,3R)-2-苯基哌啶-3-胺二盐酸盐的作用机制涉及其与特定分子靶标的相互作用。它可以与受体或酶结合,调节它们的活性,并导致各种生物学效应。确切的途径和靶标取决于其使用的特定应用和环境。

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Piperidine-Based Dihydrochlorides

Non-Piperidine Analogues

Physicochemical Properties

- Optical Activity: The target compound’s levorotatory optical activity ([α]D = -69.9°) contrasts with simpler analogues like (3R)-3-aminopiperidine dihydrochloride, which lacks aromatic substituents and may exhibit different rotation values .

- (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride: Melts at 249–251°C, reflecting increased rigidity due to benzyl substitution .

- Solubility: The phenyl group in the target compound likely reduces aqueous solubility compared to non-aromatic analogues like (3R)-3-aminopiperidine dihydrochloride.

生物活性

Introduction

(2R,3R)-2-phenylpiperidin-3-amine dihydrochloride is a chiral compound with significant potential in medicinal chemistry, particularly in the development of therapeutic agents targeting neurological disorders. Its unique structural properties contribute to its interactions with various biological targets, including neurotransmitter receptors and enzymes. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by:

- Chirality : Two chiral centers at positions 2 and 3 of the piperidine ring.

- Functional Groups : A phenyl group at the second carbon and an amine group at the third carbon.

These features influence its binding affinity and selectivity towards various biological targets.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Key mechanisms include:

- Receptor Modulation : Potential interactions with dopamine and serotonin receptors, suggesting a role in modulating mood and cognitive functions.

- Enzyme Inhibition : Possible inhibition of enzymes involved in neurotransmitter metabolism, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .

Neurotransmitter Receptors

Research indicates that this compound may act as a modulator for several neurotransmitter receptors:

- Dopamine Receptors : May influence dopamine signaling pathways, which are critical in treating conditions like schizophrenia and Parkinson's disease.

- Serotonin Receptors : Potential effects on serotonin pathways can impact mood disorders and anxiety.

Enzyme Inhibition

Studies have shown that this compound exhibits inhibitory activity against key enzymes:

- Acetylcholinesterase (AChE) : Important for regulating acetylcholine levels in the brain, thus influencing cognitive function.

- Butyrylcholinesterase (BuChE) : Involved in the metabolism of neurotransmitters, with implications for neurodegenerative diseases .

Case Studies

Data Table of Biological Activities

常见问题

Q. What are the recommended synthetic routes and purification strategies for (2R,3R)-2-phenylpiperidin-3-amine dihydrochloride?

The synthesis typically involves:

- Chiral resolution : Use of chiral auxiliaries or enantioselective catalysis to obtain the (2R,3R) stereoisomer.

- Salt formation : Treatment of the free base with hydrochloric acid to form the dihydrochloride salt, enhancing solubility and crystallinity .

- Purification : Recrystallization from ethanol/water mixtures or diethyl ether to achieve >98% purity, verified via HPLC .

Q. How should researchers characterize the compound’s structural and chemical properties?

Q. What are the solubility and stability considerations for this compound?

- Solubility : Freely soluble in water (>50 mg/mL) and methanol; sparingly soluble in non-polar solvents (e.g., hexane) .

- Stability : Store at −20°C in airtight containers under inert gas (N) to prevent hygroscopic degradation. Avoid prolonged exposure to light .

Advanced Research Questions

Q. How can enantiomeric purity be validated, and what methods resolve racemic mixtures?

Q. What in vitro assays are suitable for evaluating biological activity?

Q. How can structure-activity relationship (SAR) studies optimize this scaffold?

Q. How should researchers address contradictory data in chiral synthesis or bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。